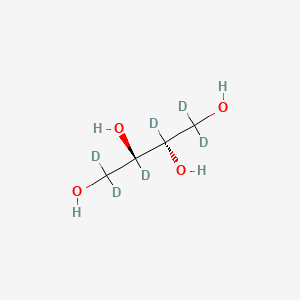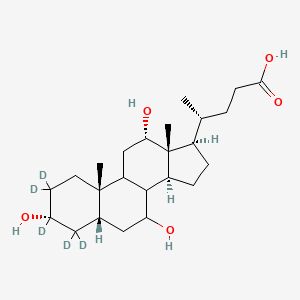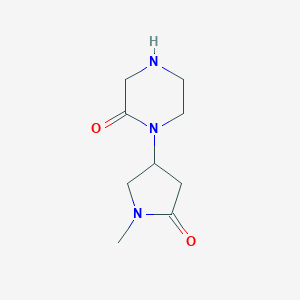
Methyl (S)-3-methyl-2-((2'-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide is a complex organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structural properties and potential therapeutic benefits.
Métodos De Preparación
The synthesis of Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide involves several steps:
Starting Materials: The synthesis begins with 2-cyano biphenyl, which undergoes a series of reactions including hydroxymethylation, cyclization, protection, and substitution.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production: For large-scale production, the process is optimized to minimize costs, enhance solvent recovery, and reduce environmental impact.
Análisis De Reacciones Químicas
Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the biphenyl and tetrazole moieties.
Aplicaciones Científicas De Investigación
Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide can be compared with similar compounds:
Propiedades
Fórmula molecular |
C39H38BrN5O2 |
|---|---|
Peso molecular |
688.7 g/mol |
Nombre IUPAC |
methyl (2S)-3-methyl-2-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methylamino]butanoate;hydrobromide |
InChI |
InChI=1S/C39H37N5O2.BrH/c1-28(2)36(38(45)46-3)40-27-29-23-25-30(26-24-29)34-21-13-14-22-35(34)37-41-43-44(42-37)39(31-15-7-4-8-16-31,32-17-9-5-10-18-32)33-19-11-6-12-20-33;/h4-26,28,36,40H,27H2,1-3H3;1H/t36-;/m0./s1 |
Clave InChI |
FMOYZVSJRZCALS-KGLWNCEWSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Br |
SMILES canónico |
CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


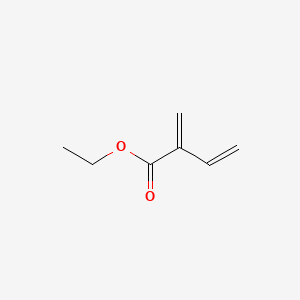

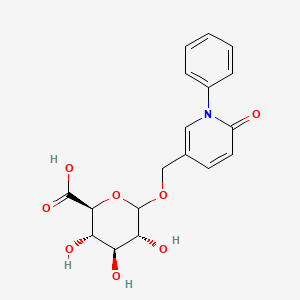
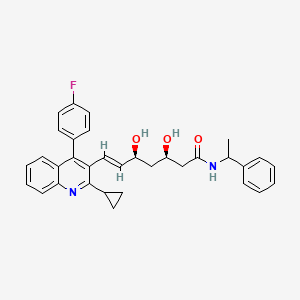
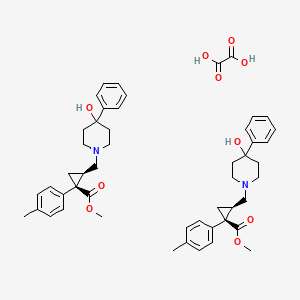
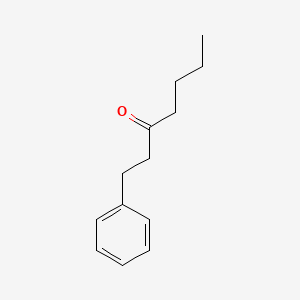
![N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide](/img/structure/B13840506.png)

